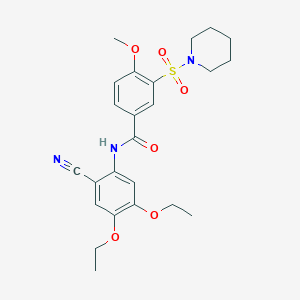![molecular formula C25H23NO5 B5963861 ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B5963861.png)
ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate, also known as PD173074, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PD173074 is a potent inhibitor of fibroblast growth factor receptor (FGFR) signaling and has been shown to have antitumor effects in various cancer models.
Mecanismo De Acción
Ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate is a potent inhibitor of FGFR signaling, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. FGFR signaling is dysregulated in many types of cancer, making it an attractive target for cancer therapy. ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate binds to the ATP-binding pocket of FGFR, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate has been shown to have antitumor effects in various cancer models, including breast, prostate, lung, and pancreatic cancer. In addition to its antitumor effects, ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate has been shown to have antiangiogenic effects, which may contribute to its antitumor activity. ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate is a potent and selective inhibitor of FGFR signaling, making it a valuable tool for studying the role of FGFR signaling in various cellular processes. However, ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate has limited solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
For ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate research include the development of more potent and selective FGFR inhibitors, the investigation of the role of FGFR signaling in various diseases, and the exploration of combination therapies using ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate and other targeted therapies. In addition, the development of more effective delivery methods for ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate may increase its therapeutic potential.
Métodos De Síntesis
Ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate can be synthesized using a four-step synthetic route. The first step involves the preparation of 2-bromo-1,3-dimethylbenzene, which is then reacted with 2-nitrophenylacetic acid to yield 2-nitrophenyl-1,3-dimethylbenzene. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst, followed by acylation with phenoxyacetyl chloride to yield 2-phenoxyacetyl-1,3-dimethyl-4-amino-benzene. The final step involves the cyclization of the intermediate with ethyl 2-bromo-3-oxobutanoate to yield ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate has also been shown to inhibit tumor growth in xenograft models of breast and prostate cancer. In addition to its antitumor effects, ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate has been shown to have antiangiogenic effects, which may contribute to its antitumor activity.
Propiedades
IUPAC Name |
ethyl 1,2-dimethyl-5-(2-phenoxyacetyl)oxybenzo[g]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-4-29-25(28)23-16(2)26(3)24-19-13-9-8-12-18(19)21(14-20(23)24)31-22(27)15-30-17-10-6-5-7-11-17/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCHUGCIBYMXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)COC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5963792.png)
![2-(benzyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B5963793.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5963798.png)

![6-(3-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5963815.png)
![methyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5963822.png)
![2,3-dimethyl-1-(3-pyridinyl)-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B5963828.png)
![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5963829.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-isoxazolylmethyl)methylamine](/img/structure/B5963848.png)
![N-benzyl-1'-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5963853.png)
![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B5963865.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5963867.png)
![{1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5963875.png)
![1-[3-(5-methyl-2-furyl)butyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5963896.png)